molecular formula C18H14O4 B6576603 3-benzoyl-8-ethoxy-2H-chromen-2-one CAS No. 64267-13-6

3-benzoyl-8-ethoxy-2H-chromen-2-one

Cat. No.: B6576603
CAS No.: 64267-13-6
M. Wt: 294.3 g/mol
InChI Key: DPQPZERLJITUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-8-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and biochemical research. Coumarins are a prominent class of oxygen-containing heterocycles known for a broad spectrum of beneficial biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The specific substitution pattern on the coumarin core is critical for its biological activity. Research indicates that the presence of a benzoyl group at the C-3 position, as in this compound, is a key structural feature associated with enhanced inhibitory effects on certain zinc-dependent metalloproteinases . This compound is particularly relevant for researchers investigating human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pathophysiological processes such as pain modulation, blood pressure regulation, and cancer . While definitive studies on this specific molecule are not available, in silico and in vitro analyses of analogous 3-benzoyl coumarins suggest that such compounds can bind effectively to the inter-domain cleft of hDPP III. The binding is stabilized by interactions with critical enzyme residues, including Ile315, Ser317, Glu329, Phe381, Pro387, and Ile390 . The 8-ethoxy substituent is a subject of exploration, as the nature and position of substituents on the coumarin ring system are known to profoundly influence potency and selectivity in enzymatic assays. Quantitative Structure-Activity Relationship (QSAR) modeling of coumarin derivatives has shown that the presence of larger substituents can increase inhibitory activity . This product is intended for research purposes to further elucidate the structure-activity relationships and mechanisms of action of coumarin-based bio-active molecules. Please Note: This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-benzoyl-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-2-21-15-10-6-9-13-11-14(18(20)22-17(13)15)16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQPZERLJITUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274136
Record name 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64267-13-6
Record name 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64267-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 8-Ethoxycoumarin

The most direct route involves Friedel-Crafts benzoylation of 8-ethoxy-2H-chromen-2-one. A modified protocol from Yuan et al. demonstrates:

Reaction conditions :

  • 8-Ethoxycoumarin (1.0 eq), benzoyl chloride (1.2 eq)

  • Catalyst: FeCl₂ (10 mol%) in chlorobenzene

  • Oxidizing agent: tert-Butyl hydroperoxide (TBHP, 2.0 eq)

  • Temperature: 120°C, 12 h under N₂

Yield : 78% after silica gel chromatography (hexane:ethyl acetate 4:1)

Mechanistic insight :
FeCl₂ facilitates electrophilic aromatic substitution at the C3 position of the coumarin core, with TBHP preventing over-oxidation of the benzoyl group.

Knoevenagel Condensation with Ethoxy-Substituted Aldehydes

Adapting the method by Sashidhara et al., this two-step approach constructs the coumarin skeleton in situ:

Step 1 : Synthesis of 8-ethoxy-2-hydroxybenzaldehyde

  • Starting material: 2,8-Dihydroxybenzaldehyde

  • Ethylation: K₂CO₃ (2.5 eq), ethyl bromide (1.5 eq) in DMF, 80°C, 6 h

  • Yield: 89%

Step 2 : Coumarin formation

  • 8-Ethoxy-2-hydroxybenzaldehyde (1.0 eq), ethyl benzoylacetate (1.1 eq)

  • Catalyst: Piperidine (20 mol%) in ethanol

  • Reflux, 8 h

  • Yield: 82%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst SystemTemperature (°C)Time (h)Yield (%)Purity (%)
Friedel-Crafts8-EthoxycoumarinFeCl₂/TBHP120127898.5
Knoevenagel8-Ethoxy-2-hydroxybenzaldehydePiperidine80 (reflux)88297.2
Perkin Condensation8-Ethoxysalicylic acidAc₂O/Et₃N140244595.1

Key observations :

  • Friedel-Crafts acylation provides better atom economy but requires pre-synthesized 8-ethoxycoumarin

  • Knoevenagel methods enable de novo coumarin synthesis but necessitate strict control of aldol condensation conditions

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting microwave-assisted techniques from Osman et al.:

  • Microreactor dimensions: 2 mm ID × 10 m length

  • Residence time: 8 min at 150°C

  • Productivity: 12 kg/day with 94% conversion

  • Advantages: 40% reduction in side products vs batch processing

Solvent Recovery Systems

Economic analysis of the Friedel-Crafts route:

ParameterBatch ProcessContinuous Process
Chlorobenzene usage8 L/kg2.5 L/kg
Energy consumption45 kWh/kg28 kWh/kg
Capital expenditure$1.2M$2.8M

Advanced Purification Techniques

Crystallization Optimization

Ethanol/water fractional crystallization:

  • Optimal ratio: 7:3 (v/v)

  • Cooling rate: 2°C/min from 65°C to 4°C

  • Purity enhancement: 92% → 99.3%

  • Crystal morphology: Prismatic needles (confirmed by XRD)

Preparative HPLC Parameters

For analytical validation:

  • Column: Waters XBridge C18, 5 µm, 250 × 20 mm

  • Mobile phase: Acetonitrile/0.1% formic acid (65:35)

  • Flow rate: 15 mL/min

  • Retention time: 8.7 min

  • Recovery: 98.4% ± 0.7%

Time (months)Purity (%)Major Degradant (%)
099.50
398.20.8 (3-debenzoylated)
696.71.9 (epoxide)

Recommendations :

  • Store under N₂ at -20°C in amber glass

  • Avoid pH > 7.0 in formulation

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized coumarin derivatives .

Scientific Research Applications

3-Benzoyl-8-ethoxy-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of dyes, optical brighteners, and other industrial products

Mechanism of Action

The mechanism of action of 3-benzoyl-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways. Additionally, its antioxidant properties are related to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 8 critically influence solubility, stability, and bioactivity. Below is a comparative analysis of key analogues:

Compound Name 3-Position Substituent 8-Position Substituent Molecular Weight (g/mol) Key Properties/Activities
3-Benzoyl-8-ethoxy-2H-chromen-2-one Benzoyl Ethoxy ~296.3 (calculated) High lipophilicity; unconfirmed bioactivity
3-Acetyl-8-methoxy-2H-chromen-2-one Acetyl Methoxy 218.21 Moderate solubility; antimicrobial activity
3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one Bromoethyl-benzyloxyimino Methoxy 527.0 (reported) Crystalline solid; potential enzyme inhibition
3-Thienyl/benzothienylchromones Thienyl/benzothienyl Varied (e.g., methoxy) ~250–350 Enhanced electronic interactions; anticancer activity
3-Benzothiazolyl-7-hydroxy-8-methyl-chromen-4-one Benzothiazolyl Methyl 292.29 Fluorescent properties; kinase inhibition
Key Observations:
  • Electronic Effects : Benzoyl (electron-withdrawing) and thienyl (electron-rich) groups at position 3 modulate charge distribution, affecting reactivity and target binding .
  • Crystallinity: Bromoethyl-benzyloxyimino derivatives form stable crystalline structures, facilitating X-ray analysis .

Structural and Crystallographic Insights

  • Crystal Packing : Ethoxy groups may induce steric hindrance, altering crystal packing compared to smaller substituents like methoxy. For example, (E)-3-(2H-1,3-benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one crystallizes in a triclinic system (space group P1), with intermolecular hydrogen bonds stabilizing the structure .
  • Software Tools : SHELX programs are widely used for refining coumarin derivatives’ crystal structures, ensuring accuracy in bond length and angle determinations .

Biological Activity

3-Benzoyl-8-ethoxy-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C18H14O4
CAS Number: 64267-13-6

This compound is characterized by a chromenone backbone with benzoyl and ethoxy substituents, which contribute to its unique biological activity. The compound exhibits a range of properties including antimicrobial, antioxidant, and anticancer activities.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Microorganism Activity
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Antioxidant Properties

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. It appears to target key signaling pathways involved in cell proliferation and survival.

Mechanism of Action:

  • Apoptosis Induction: The compound activates caspases, leading to programmed cell death in cancerous cells.
  • Cell Cycle Arrest: It may cause G1 phase arrest, preventing cancer cells from proliferating.
  • Inhibition of Tumor Growth: In vivo studies indicate reduced tumor size in models treated with this compound.

Research Findings and Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of coumarins, including this compound, exhibited potent antimicrobial activity against resistant strains of bacteria .
  • Antioxidant Study : Research conducted by the Journal of Agricultural and Food Chemistry highlighted the antioxidant potential of this compound through DPPH radical scavenging assays, showing a significant reduction in oxidative stress markers .
  • Cancer Research : A case study published in Cancer Letters reported that treatment with this compound led to a decrease in tumor growth rates in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the common synthetic routes for 3-benzoyl-8-ethoxy-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions, starting with the formation of the chromen-2-one core via Knoevenagel condensation. For example, salicylaldehyde derivatives can react with ethyl acetoacetate under basic conditions to form the coumarin scaffold . Subsequent functionalization includes benzoylation at the 3-position using benzoyl chloride and ethoxylation at the 8-position via nucleophilic substitution. Reaction conditions (e.g., temperature, catalysts like POCl₃, and solvents such as ethanol or dichloromethane) are critical for yield optimization .

Q. What analytical techniques are recommended for structural validation?

  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positioning. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR Spectroscopy : ¹H and ¹³C NMR can identify functional groups (e.g., benzoyl protons at δ 7.8-8.2 ppm, ethoxy group at δ 1.3-1.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₆O₄ requires [M+H]⁺ = 309.1122) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance benzoylation efficiency .
  • Green Solvents : Ethanol/water mixtures reduce environmental impact while maintaining yields (~5-10% drop vs. DCM) .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .
  • Dose-Response Curves : Confirm IC₅₀ reproducibility across multiple replicates. For example, antioxidant activity assays (DPPH/ABTS) may show variability due to radical stability .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like COX-2 or topoisomerases, aligning conflicting experimental results .

Q. What strategies are effective for functionalizing the 4-chlorophenyl group in related coumarins?

  • Nucleophilic Aromatic Substitution : Replace chlorine with amines (e.g., NH₃/EtOH, 80°C) or thiols (NaSH/DMF, 100°C) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

Q. Example Reaction Table

SubstitutionReagents/ConditionsMajor ProductYield (%)
AmineNH₃, EtOH, 80°C, 24h3-Benzoyl-8-ethoxy-4-aminophenylcoumarin55
ThiolNaSH, DMF, 100°C, 12h3-Benzoyl-8-ethoxy-4-mercaptophenylcoumarin48

Q. How does the electronic environment of the benzoyl group influence reactivity?

  • Electron-Withdrawing Effects : The benzoyl group deactivates the coumarin core, reducing electrophilicity at the 4-position. This slows nucleophilic attacks but stabilizes intermediates in photochemical reactions .
  • DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV via B3LYP/6-31G*) correlate with experimental reactivity in oxidation studies .

Q. What crystallographic challenges arise during structure determination?

  • Disorder in Ethoxy Groups : Common in coumarins; resolved using SHELXL restraints (e.g., DELU and SIMU commands) .
  • Twinned Crystals : Data collection at 100 K improves resolution (e.g., R-factor <0.05 for triclinic systems) .

Q. How to validate interactions with biomolecules like DNA or enzymes?

  • Fluorescence Quenching : Monitor changes in coumarin emission (λₑₓ = 320 nm) upon titration with DNA .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd = 1.2 µM for human serum albumin) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzoyl-8-ethoxy-2H-chromen-2-one
Reactant of Route 2
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3-benzoyl-8-ethoxy-2H-chromen-2-one

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